Dtb-mpica

Description

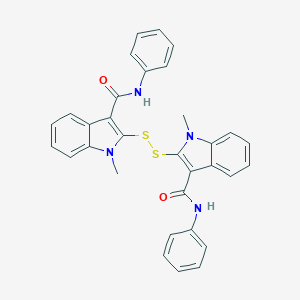

Structure

3D Structure

Properties

CAS No. |

156135-84-1 |

|---|---|

Molecular Formula |

C32H26N4O2S2 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

1-methyl-2-[[1-methyl-3-(phenylcarbamoyl)indol-2-yl]disulfanyl]-N-phenylindole-3-carboxamide |

InChI |

InChI=1S/C32H26N4O2S2/c1-35-25-19-11-9-17-23(25)27(29(37)33-21-13-5-3-6-14-21)31(35)39-40-32-28(24-18-10-12-20-26(24)36(32)2)30(38)34-22-15-7-4-8-16-22/h3-20H,1-2H3,(H,33,37)(H,34,38) |

InChI Key |

PRTBWEHHMHBKER-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |

Synonyms |

2,2-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) DTB-MPICA |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dtb Mpica

Strategies for Dtb-mpica Synthesis

Overview of Proposed and Established Reaction Pathways

Specific established or proposed reaction pathways for the synthesis of this compound are not widely detailed in the publicly accessible scientific literature. The synthesis of complex organic molecules, such as this compound, typically involves multi-step approaches, building the molecular scaffold from simpler, commercially available precursors. These synthetic strategies often necessitate careful consideration of factors such as regioselectivity and stereoselectivity, especially when forming new carbon-carbon or carbon-heteroatom bonds. General synthetic pathways for complex molecules often employ a retrosynthetic analysis, breaking down the target molecule into simpler synthons and identifying suitable reactions to connect them.

Optimization Approaches for this compound Synthetic Routes

Exploration of Novel Synthetic Methodologies for this compound Analogs

The exploration of novel synthetic methodologies is a continuous endeavor in organic chemistry, driven by the need to access complex molecular structures more efficiently or to create novel analogs with modified properties. While specific novel methodologies for this compound analogs are not reported, the development of new synthetic techniques for complex organic molecules often involves innovative catalytic systems, such as photoredox catalysis, which has transformed radical-based synthetic chemistry and enabled new synthetic paradigms. kuleuven.beacs.org Other advancements include the use of specific reagents or catalysts to achieve challenging transformations, such as the efficient incorporation of isotopes like deuterium (B1214612) and tritium (B154650) into organic molecules for various applications. acs.org These novel approaches could potentially be explored for the synthesis of this compound or its structurally related derivatives, offering pathways to overcome synthetic challenges or to introduce specific structural modifications.

Chemical Reactivity and Derivatization of this compound

Systematic Functional Group Modifications of this compound

Specific systematic functional group modifications of this compound are not documented in the available literature. However, the chemical reactivity of organic compounds is largely governed by their functional groups. Functional groups are specific clusters of atoms that impart characteristic chemical properties and reactivity to a molecule. solubilityofthings.com Understanding these groups is crucial for predicting how a compound will behave in various reactions. Common functional group interconversions include oxidation and reduction reactions, which can transform alcohols, aldehydes, ketones, and carboxylic acids. solubilityofthings.com The introduction of certain functional groups can also influence properties like lipophilicity or hydrophilicity, which are important in various applications. libretexts.org Reactive functional groups, such as sulfonyl, acyl and alkyl halides, anhydrides, aldehydes, imines, epoxides, and Michael acceptors, are known to participate in a wide range of chemical transformations. nih.gov Any systematic modification of this compound would likely target its existing functional groups (e.g., carboxamide, indole (B1671886), disulfide) to alter its properties or create new derivatives.

Design and Synthesis of Structurally Related this compound Derivatives

There is no specific information available detailing the design and synthesis of structurally related this compound derivatives. In general, the design and synthesis of structurally related derivatives of complex molecules are common strategies in chemical research. This approach is often employed to explore structure-activity relationships (SAR), optimize desired properties, or generate compound libraries for screening. libretexts.orgnih.gov Derivatization can involve modifying existing functional groups, introducing new substituents, or altering the core scaffold of the molecule. For instance, the introduction of additional functional groups or substituents can alter the biological effect of a compound. libretexts.org Examples from other compound classes show that even subtle changes, such as the position of a functional group on an aromatic ring, can significantly impact activity. conicet.gov.ar Strategies for derivatization can range from semi-synthesis, which modifies existing natural products, to total synthesis, which allows for greater structural diversity not limited by natural scaffolds. nih.gov

Analysis of this compound Degradation Products

Specific and detailed research findings focusing solely on the degradation products and pathways of the chemical compound this compound (2,2-Dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide)) are not extensively documented in the available scientific literature.

Identification of Chemical Degradation Pathways of this compound

Information regarding the precise chemical degradation pathways of this compound is limited. The available literature primarily focuses on its synthesis and biological activities, rather than its stability or decomposition mechanisms under various conditions. Therefore, specific chemical degradation pathways, such as hydrolysis, oxidation, or photolysis, leading to identified degradation products of this compound, cannot be detailed based on the current search.

Advanced Characterization of this compound Degradation Products

Due to the lack of specific studies identifying the degradation pathways and products of this compound, advanced characterization data for such products is not available. Techniques typically employed for characterizing degradation products, such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, or chromatography, have not been reported in the context of this compound's decomposition in the reviewed literature.

Advanced Analytical Characterization of Dtb Mpica

Method Development and Validation for this compound Quantification

Method development for the quantification of this compound would typically involve selecting an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/VIS, Mass Spectrometry), given its common application in pharmaceutical and chemical analysis sphinxsai.comnih.govseq.es. The goal is to establish a procedure that can consistently and accurately measure this compound, even in the presence of other components labmanager.com. Once a preliminary method is established, it undergoes a comprehensive validation process to ensure its fitness for purpose according to established guidelines, such as those from the International Council for Harmonisation (ICH) europa.eu.

Assessment of Sensitivity, Linearity, and Reproducibility in this compound Assays

The assessment of sensitivity, linearity, and reproducibility is critical for any quantitative analytical method.

Sensitivity: This refers to the ability of the method to detect and quantify small amounts of the analyte . It is typically expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ) europa.eu. The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified europa.eu. For a well-developed method, the signal-to-noise ratio at the low concentration levels would be measured to ensure it is above a critical value .

Linearity: Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a defined range labmanager.com. This is typically evaluated by preparing a series of standards at different concentrations spanning the expected working range of the method europa.eulabmanager.com. A calibration curve is then constructed by plotting the instrument response (e.g., peak area in chromatography) against the corresponding analyte concentration. A high correlation coefficient (R²), often ≥ 0.999, indicates a strong linear relationship labmanager.comnih.gov.

Reproducibility (Precision): Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions . It is typically assessed at different levels:

Repeatability (Intra-assay precision): This evaluates the precision under the same operating conditions over a short interval of time (e.g., same analyst, same equipment, same day) labmanager.com.

Intermediate Precision: This considers variations within the same laboratory, such as different analysts, different equipment, or different days europa.eulabmanager.com.

Reproducibility: This assesses precision between different laboratories labmanager.com.

While specific research findings and data tables for this compound regarding these parameters were not found in the conducted search, a typical validation study for a compound like this compound would yield data similar to the illustrative examples below, demonstrating the method's performance.

Illustrative Data Table: Linearity and Sensitivity Parameters for a Hypothetical this compound Assay

| Parameter | Value (Hypothetical) |

| Linearity Range | 0.5 – 100 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.9995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Illustrative Data Table: Intra-day and Inter-day Precision for a Hypothetical this compound Assay (as % Relative Standard Deviation, %RSD)

| Concentration Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low (e.g., 1.0) | < 2.0 | < 3.0 |

| Medium (e.g., 50.0) | < 1.0 | < 2.0 |

| High (e.g., 90.0) | < 1.5 | < 2.5 |

Evaluation of Analytical Method Robustness and Specificity for this compound

Beyond sensitivity, linearity, and reproducibility, the robustness and specificity of the analytical method for this compound are crucial for its practical application.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters europa.eulabmanager.com. This evaluation helps to ensure the method's reliability during normal usage and under slight deviations from optimized conditions . Typical parameters varied include flow rate, column temperature, mobile phase composition, pH, or detection wavelength labmanager.com. A robust method will consistently deliver accurate results despite these minor changes labmanager.com.

Specificity: Specificity is the ability of the analytical procedure to unequivocally assess the analyte (this compound) in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components europa.eu. This is paramount to ensure that the measured signal truly corresponds to this compound and is not influenced by other substances . Specificity is often demonstrated by analyzing samples containing known impurities or degradation products, and ensuring that no interfering peaks are observed at the retention time of this compound utah.edu. Peak purity analysis, often performed using a diode array detector, can further confirm the specificity of the analyte peak sphinxsai.comutah.edu.

In the absence of specific experimental data for this compound, the validation of robustness and specificity would involve systematic studies where method parameters are intentionally altered within a defined range, and the impact on the this compound signal is assessed. Similarly, samples containing potential interferents would be analyzed to confirm that this compound can be accurately quantified without interference.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dtb Mpica

Elucidation of Dtb-mpica Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical compound's structure influence its biological activity publications.gc.canih.gov. This iterative process involves systematically altering the molecular structure of a compound and observing the resulting changes in its activity publications.gc.canih.gov. For this compound, a hypothetical SAR study would involve synthesizing analogs with variations in its core indole-carboxamide units, the dithio bridge, or the phenyl substituents, and then evaluating their biological responses.

Identification of Key Structural Moieties Influencing this compound Activity

In SAR, identifying key structural moieties involves pinpointing specific atoms, functional groups, or arrangements within the molecule that are crucial for its observed biological activity publications.gc.caacs.org. For a compound like this compound, with its complex structure featuring indole (B1671886) rings, carboxamide linkages, and a disulfide bridge, potential key moieties could include:

The indole core: Indole derivatives are known for diverse biological activities, suggesting this bicyclic aromatic system could be vital ontosight.ai.

The carboxamide group: This functional group can participate in hydrogen bonding and other interactions, which are critical for molecular recognition and binding acs.org.

The N-methyl and N-phenyl substituents on the indole nitrogen: These groups could influence steric bulk, lipophilicity, and electronic properties, affecting how the molecule interacts with biological targets researchgate.netscience.gov.

The dithio (disulfide) bridge: This unique linkage could be a site of metabolic cleavage or play a role in conformational flexibility, influencing the compound's presentation to a biological target ontosight.ai.

Hypothetically, systematic modifications to these parts, such as replacing the methyl group with larger alkyl chains, altering the phenyl ring's substitution pattern, or modifying the disulfide bond, would reveal their importance to this compound's activity.

Impact of Substituent Effects on this compound's Biological Response

Substituent effects refer to how changes in the chemical groups attached to a core structure influence its properties and biological activity researchgate.netresearchgate.net. These effects can be electronic (inductive or resonance) or steric researchgate.netscience.gov. For this compound, the impact of substituents on its biological response would be a critical aspect of SAR.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the phenyl rings or other parts of the indole-carboxamide scaffold could alter the electron density distribution across the molecule researchgate.netscience.gov. This, in turn, might affect its pKa, polarity, and ability to engage in electrostatic interactions or hydrogen bonding with biological targets researchgate.net. For example, electron-withdrawing groups might decrease electron density, potentially affecting interactions with nucleophilic sites, while electron-donating groups could enhance interactions with electrophilic sites science.gov.

Steric Effects: The size and shape of substituents can significantly impact how a molecule fits into a receptor binding site acs.orgscience.gov. Bulky substituents might introduce steric hindrance, preventing optimal binding, while smaller groups might allow for better access or closer interactions acs.orgscience.gov. For instance, replacing the N-phenyl group with a bulkier aromatic system or a smaller alkyl group would provide insights into the steric requirements for this compound's activity.

Quantitative Modeling of this compound Activity (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models to correlate a compound's molecular properties (descriptors) with its biological activity . These models can then be used to predict the activity of new, untested compounds nih.govcore.ac.uk. For this compound, a QSAR approach would involve calculating various molecular descriptors for a series of this compound analogs and then using statistical methods to establish a predictive relationship with their measured biological activities.

Development of QSAR Models for this compound (e.g., MLR, PLS, ANN, SVM, DTF, DTB models)

The development of QSAR models for this compound would involve several steps, including data collection, descriptor calculation, and model construction using various statistical and machine learning techniques ontosight.aimdpi.com. Common modeling techniques include:

Multiple Linear Regression (MLR): A linear statistical method that relates biological activity to a set of molecular descriptors through a linear equation ontosight.ai. MLR models are often favored for their simplicity and interpretability.

Partial Least Squares (PLS): A regression technique that handles multicollinearity among descriptors and is suitable for datasets with more descriptors than compounds ontosight.ai.

Artificial Neural Networks (ANN): Non-linear models inspired by the human brain, capable of learning complex relationships between descriptors and activity ontosight.ai. ANNs can often achieve higher accuracy than linear models.

Support Vector Machines (SVM): A machine learning algorithm used for both classification and regression, which finds an optimal hyperplane to separate data points or predict continuous values ontosight.ai. SVMs have shown strong performance in QSAR studies.

Decision Tree Forest (DTF) and Decision Tree Boost (DTB) models: Ensemble learning methods that combine multiple decision trees to improve predictive performance. DTF and DTB models have demonstrated superior performance in some QSAR applications, particularly in classification and regression tasks.

For this compound, a QSAR study would involve selecting a diverse set of this compound derivatives with known biological activities, calculating a wide range of molecular descriptors (e.g., physicochemical, electronic, topological), and then applying one or more of these modeling techniques to build a predictive model.

Statistical Validation of this compound QSAR Predictions

Rigorous statistical validation is crucial to ensure the robustness, reliability, and predictive power of any QSAR model nih.govontosight.aicore.ac.uk. Key validation techniques include:

Internal Validation (e.g., Cross-validation, Leave-One-Out): This involves using subsets of the training data to test the model's consistency. For instance, in leave-one-out cross-validation, one molecule is removed from the training set, the model is built with the remaining data, and the activity of the removed molecule is predicted core.ac.uk. Parameters like the cross-validated R² (q²) are used to assess internal predictive quality core.ac.uk.

External Validation: Considered the most effective method, this involves testing the model on an independent test set of compounds that were not used during model development ontosight.aicore.ac.uk. Statistical parameters such as R² (for the test set), Root Mean Squared Error (RMSE), and Mean Absolute Error (MAE) are commonly used to evaluate external predictive ability. A high R² and low RMSE/MAE for the external test set indicate a robust and predictive model.

Y-randomization: A permutation test used to guard against chance correlations. The dependent variable (activity) is randomly shuffled, and new QSAR models are built. A robust model should show significantly poorer performance with randomized data.

Defining the Applicability Domains of this compound Predictive Models

The applicability domain (AD) of a QSAR model defines the chemical, structural, or physicochemical space within which the model is considered reliable for making predictions ontosight.ai. Predictions made for compounds outside this domain are generally less reliable. For this compound QSAR models, defining the AD is critical for practical application.

Methods for defining AD typically include:

Range-based approaches: Ensuring that the descriptors of a new compound fall within the range of descriptor values observed in the training set.

Distance-based approaches: Assessing the similarity of a new compound to the compounds in the training set. This can involve calculating distances in descriptor space (e.g., Euclidean distance, Tanimoto distance on molecular fingerprints) or leverage values. A compound is considered within the AD if its similarity to the training set exceeds a predefined threshold.

Leverage approach: This method uses the Hat value from the leverage matrix, which indicates how far a compound is from the centroid of the training data in descriptor space. Compounds with Hat values exceeding a certain warning level are considered outside the AD.

For this compound, the AD would indicate the structural and property space of this compound analogs for which the developed QSAR models can reliably predict activity, preventing extrapolation to chemically dissimilar compounds.

Computational Design of Novel Molecules Based on this compound SAR

Computational design plays a pivotal role in modern chemical discovery, enabling the generation of novel molecular structures with desired properties. frontiersin.org In the hypothetical scenario where a comprehensive SAR for this compound is established, computational methods could be extensively leveraged to design novel analogs with optimized characteristics. This approach would involve translating the insights gained from SAR (e.g., preferred functional groups, optimal spatial arrangements, critical interaction points) into computational constraints and objectives for molecular generation algorithms.

De Novo Molecule Design Methodologies

De novo molecule design refers to computational methods that create new chemical entities from scratch, without necessarily starting from a known template molecule. acs.orgfrontiersin.org This approach aims to automate the creation of novel chemical structures tailored to specific molecular characteristics, leveraging knowledge from existing effective molecules to design new ones with unique structural features. acs.org

Several methodologies are employed in de novo design:

Atom-based and Fragment-based Approaches: Early methods often involved placing atoms successively in a target binding site (atom-based) or assembling pre-defined molecular fragments (fragment-based) to build new molecules. science.gov Fragment-based approaches are particularly effective as they ensure chemical feasibility and often lead to more synthesizable compounds. science.gov

Structure-based Design: This approach utilizes the three-dimensional structure of a biological target (e.g., a protein receptor) to design molecules that fit optimally into its active site. frontiersin.org For this compound, if a specific biological target were identified, structure-based methods could design analogs that enhance binding interactions.

Ligand-based Design: When the target structure is unknown, ligand-based methods rely on the properties of known active molecules (ligands) to infer pharmacophoric features or generate new molecules with similar properties. frontiersin.org A robust SAR of this compound would provide crucial input for ligand-based de novo design, guiding the generation of compounds that mimic its favorable structural attributes.

Artificial Intelligence (AI) and Machine Learning (ML) Techniques: Recent advancements have seen a significant impact from generative AI algorithms in de novo design. acs.orgresearchgate.net These methods can learn patterns from large datasets of molecular structures and generate novel compounds with desired properties. Key AI methods include:

Recurrent Neural Networks (RNNs): Excel at generating new molecular structures by identifying patterns in training data, often used with SMILES string representations of molecules. acs.orgresearchgate.net

Generative Adversarial Networks (GANs): Comprise a generator that creates new molecules and a discriminator that evaluates their realism, leading to the generation of diverse and high-quality structures. researchgate.net

Variational Autoencoders (VAEs): Learn a compressed representation of molecules, allowing for the generation of new molecules by sampling from this latent space. frontiersin.org

Reinforcement Learning: An agent learns to design molecules by receiving rewards for generating compounds with desired properties, enabling the exploration of chemical space efficiently. researchgate.netfrontiersin.org

In the context of this compound, these de novo methodologies could generate a vast array of novel structures. For instance, if SAR indicated that specific substitutions on the indole rings enhance a certain property, AI models could be trained to prioritize molecules incorporating such features while exploring novel scaffolds or linker regions. Computational tools can also evaluate the designed molecules based on predicted properties, such as stability, electronic characteristics, or potential for specific interactions, before experimental synthesis. science.govaps.org

Targeted Synthesis Strategies for this compound Analogs

The computational design of novel molecules must be coupled with viable synthetic strategies to translate theoretical designs into tangible compounds. A significant challenge in computational de novo design is ensuring the synthesizability of the proposed molecules. drugdesign.orgacs.org Targeted synthesis strategies for this compound analogs would therefore focus on methods that are efficient, scalable, and capable of incorporating the specific structural modifications identified through SAR and computational design.

General strategies for the targeted synthesis of complex organic molecules and their derivatives include:

Modular Synthesis: This involves breaking down the complex target molecule into simpler, readily synthesizable building blocks (modules) that can then be coupled together. For this compound, the indole-3-carboxamide moieties and the dithio bridge could represent key modules. core.ac.uk

Reaction-based Generative Models: Some computational design approaches integrate chemical reaction rules directly into the generation process, ensuring that the designed molecules are synthetically accessible. drugdesign.org This helps to bias molecular design towards known and prevalent chemical features. drugdesign.org

Late-Stage Functionalization: This strategy involves synthesizing a core this compound scaffold and then introducing diverse functional groups at specific positions in the later stages of synthesis. This can be highly efficient for generating libraries of analogs from a common intermediate.

Parallel Synthesis and Combinatorial Chemistry: To rapidly explore the chemical space around this compound, parallel synthesis techniques can be employed, allowing for the simultaneous synthesis of multiple analogs by varying reactants or conditions.

Optimization of Reaction Conditions: For novel structures, significant effort is often required to optimize reaction conditions (e.g., choice of reagents, solvents, temperature, catalysts) to achieve high yields and selectivity. Current time information in Bangalore, IN.

The synthesis of this compound analogs would likely involve established indole chemistry and disulfide bond formation. For instance, modifications to the N-phenyl group or the indole ring could be achieved through various aromatic substitution reactions or by synthesizing substituted indole precursors. The dithio bridge formation would typically involve oxidation of thiols or reaction with sulfurizing agents. The iterative "Design-Make-Test-Analyze" (DMTA) cycle is fundamental to this process, where computationally designed molecules are synthesized, their properties are experimentally tested, and the results feed back into further design iterations. cbcs.se

Computational and Theoretical Investigations of Dtb Mpica

Quantum Chemical Calculations for Dtb-mpica

Quantum chemical calculations, often based on methods like Density Functional Theory (DFT), are fundamental for understanding the electronic and structural characteristics of molecules. These calculations can yield detailed information about a molecule's electronic, vibrational, and structural properties. researchgate.net

Conformational analysis investigates the various spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, and their relative energetic stabilities. curlyarrows.comwikipedia.org Different conformations of a molecule can have varying energy levels, with lower energy corresponding to higher stability. curlyarrows.comlibretexts.org For this compound, given its flexible dithio linkage and multiple rotatable bonds, a conformational analysis would be crucial to identify the most stable conformers and the energy barriers for interconversion between them. This analysis can be performed using ab initio quantum mechanical approaches. uwlax.edu Factors such as steric interactions, torsional strain, and angle strain influence the stability of conformers. curlyarrows.comlibretexts.org Despite the relevance of such studies for understanding this compound's behavior, specific data on its conformational landscape and energetic stability from computational studies are not found in public domain searches.

Electronic Structure Analysis of this compound

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time, providing atomic-level insights into their dynamic evolution. researchgate.net These methods are widely applied in chemical physics, materials science, and biophysics. researchgate.net

Molecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when it binds to a specific target protein or receptor. jppres.comnih.gov The primary goal is to predict the strength and stability of the interactions between the ligand and its target, often quantified by a "docking score," where lower scores typically suggest stronger binding affinity. wisdomlib.org Docking studies are crucial in drug discovery for identifying potential drug candidates and understanding binding mechanisms, including hydrogen bonds, hydrophobic interactions, and other relevant intermolecular forces. jppres.comnih.govarxiv.orgschrodinger.com For this compound, docking studies could theoretically be employed to explore its potential interactions with biological targets, given its classification as an indole (B1671886) derivative, a class known for diverse biological activities. ontosight.ai However, specific ligand-target docking studies involving this compound are not found in public search results.

Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of a molecule and its interactions with a biological system (e.g., a protein in a membrane environment) over a period of time. researchgate.net These simulations capture the fluctuations and conformational changes of biomolecules and can reveal the dynamic behavior of water molecules and ions, which are often critical for protein function and ligand binding. researchgate.netmpg.denih.govscielo.org.conih.gov For this compound, MD simulations could provide insights into how the compound behaves in a physiological environment, its flexibility, and how it might interact with specific proteins or other biological macromolecules. This would involve preparing the molecular system by adding solvent molecules, ions, and assigning force field parameters. nih.gov Despite the utility of such simulations, specific molecular dynamics simulation data for this compound and its biological system interactions are not publicly available in the conducted searches.

Ligand-Target Docking Studies of this compound Interactions

Theoretical Predictions of this compound Reactivity and Interactions

Theoretical predictions of reactivity aim to understand and forecast how a molecule will behave in chemical reactions and with what other molecules it might interact. This often involves quantum chemical analyses of electron density changes and associated energies along reaction pathways. nih.gov Concepts such as Molecular Electron Density Theory (MEDT) and Conceptual Density Functional Theory (CDFT) are utilized to study chemical reactivity, providing insights into reaction mechanisms and properties like electronegativity and chemical hardness. nih.govd-nb.infofrontiersin.orgluisrdomingo.com For this compound, theoretical predictions could explore its potential reaction pathways, its electrophilic or nucleophilic character, and its propensity to form various types of interactions (e.g., covalent, non-covalent). However, specific theoretical predictions regarding the reactivity and interactions of this compound are not found in public domain search results.

Preclinical Pharmacological and Biological Investigations of Dtb Mpica

Mechanism of Action Studies for Dtb-mpica

Gene Expression and Proteomic Analysis in Response to this compound Exposure

Specific studies investigating gene expression changes or proteomic alterations directly in response to this compound exposure were not found in the conducted literature search. Gene expression analysis typically involves measuring the activity of thousands of genes to understand cellular function and responses to treatments, often employing techniques like DNA microarrays or RNA-Seq nih.govnih.govcreative-proteomics.complos.orgelifesciences.org. Proteomic analysis, on the other hand, focuses on the large-scale study of proteins, including their identification, characterization, and quantification, to reveal protein expression patterns and functional changes within biological systems uni-freiburg.demdpi.comuchicago.edumdpi.com. While these methodologies are well-established in preclinical research, their application specifically concerning this compound has not been detailed in the retrieved information.

Table 1: Summary of Gene Expression Changes in Response to this compound Exposure

| Gene/Pathway | Observed Change | Method of Analysis | Reference |

| No data found | No data found | No data found | N/A |

Table 2: Summary of Proteomic Alterations in Response to this compound Exposure

| Protein/Pathway | Observed Change | Method of Analysis | Reference |

| No data found | No data found | No data found | N/A |

In Vitro Metabolic Fate of this compound

Information regarding the specific in vitro metabolic fate of this compound, including its metabolic pathways, enzymatic transformations, and influence on endogenous metabolic pathways, was not explicitly detailed in the search results. In vitro metabolic stability assays are crucial in early drug discovery to identify major metabolic pathways and predict in vivo clearance scispace.comenamine.net. These studies often utilize human liver microsomes, S9 fractions, or hepatocytes to identify phase I (e.g., oxidation, reduction) and phase II (e.g., glucuronidation, sulfonation) metabolites scispace.comenamine.netnih.govnih.govnih.gov.

Identification of Metabolic Pathways of this compound (in vitro)

No specific metabolic pathways for this compound were identified in the literature search. The identification of metabolic pathways typically involves incubating the compound with metabolically active systems (such as liver microsomes) and analyzing the biotransformed products using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and characterize metabolites enamine.netnih.govnih.gov.

Table 3: Identified In Vitro Metabolic Pathways of this compound

| Metabolic Pathway | Description | Metabolites Identified | Reference |

| No data found | No data found | No data found | N/A |

Enzymatic Transformations and Metabolite Formation of this compound (in vitro)

Specific enzymatic transformations and the formation of metabolites for this compound in vitro were not detailed in the search results. Enzymatic biotransformation studies aim to identify the specific enzymes (e.g., cytochrome P450 isoforms, transferases) responsible for drug metabolism and the resulting metabolite structures scispace.comenamine.netnih.govmdpi.com.

Table 4: Enzymatic Transformations and Metabolite Formation of this compound (in vitro)

| Enzyme System | Type of Transformation | Metabolites Formed | Reference |

| No data found | No data found | No data found | N/A |

Influence of this compound on Endogenous Metabolic Pathways (e.g., carbon, lipid, and amino acid metabolism)

The influence of this compound on endogenous metabolic pathways, such as carbon, lipid, and amino acid metabolism, was not found in the search results. Endogenous metabolic pathways are fundamental to cellular function, and compounds can impact them in various ways, affecting processes like nucleotide synthesis, energy homeostasis, and redox balance nih.govcreative-proteomics.comfrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.govmdc-berlin.demdpi.commdpi.comfrontiersin.org.

Table 5: Influence of this compound on Endogenous Metabolic Pathways

| Metabolic Pathway | Observed Influence | Key Findings | Reference |

| Carbon metabolism | No data found | No data found | N/A |

| Lipid metabolism | No data found | No data found | N/A |

| Amino acid metabolism | No data found | No data found | N/A |

Preclinical Biological Activity of this compound in Model Systems (In Vitro/Ex Vivo)

Specific preclinical biological activity of this compound in in vitro or ex vivo model systems was not identified in the conducted literature review. Preclinical biological activity evaluations are critical in drug discovery to assess a compound's potential therapeutic effects in controlled laboratory settings before in vivo studies nih.govnih.gov.

Evaluation of this compound in Cell Culture Models

No specific studies evaluating this compound in cell culture models were found in the search results. Cell culture models, including two-dimensional (2D) and three-dimensional (3D) systems, are widely used to assess various biological activities, such as cell viability, proliferation, and specific cellular responses to compounds frontiersin.orgmdpi.comacs.orgcm-uj.krakow.plnih.govnih.gov.

Table 6: Evaluation of this compound in Cell Culture Models

| Cell Line/Model | Observed Biological Activity | Key Findings | Reference |

| No data found | No data found | No data found | N/A |

Assessment of this compound in Organotypic Culture Models

Organotypic culture models are three-dimensional (3D) in vitro systems designed to mimic the physiological complexity, cellular differentiation, and organ-like functions of tissues more faithfully than traditional two-dimensional (2D) cell cultures. nih.gov These models are increasingly utilized in preclinical pharmacological and biological investigations, offering a valuable platform for studying drug responses, disease mechanisms, and toxicology while reducing the reliance on animal studies. embopress.orgmdpi.comfrontiersin.orgnih.govepa.gov They can preserve tissue architecture, cell viability, and cellular interactions over extended periods, making them suitable for evaluating the effects of chemical compounds on complex biological systems. embopress.orgfrontiersin.orgnih.govresearchgate.net

Organotypic models are employed across various research areas, such as neuroscience for studying neuronal activity and survival in brain slices embopress.orgresearchgate.net, oncology for investigating tumor microenvironments and drug response in cancer tissues nih.govnih.govmdpi.com, and toxicology for predicting drug-induced organ injury, particularly in liver models. frontiersin.orgepa.gov The development of these models aims to provide more predictive in vitro systems for drug discovery and safety evaluations by maintaining the molecular phenotype and functionality of human tissues. frontiersin.org

Given the absence of specific data on this compound in organotypic culture models, further research would be necessary to explore its pharmacological and biological effects within these advanced in vitro systems. Such investigations could provide valuable insights into its potential therapeutic applications and help elucidate its mechanisms of action in a more physiologically relevant context.

Q & A

Q. What are the established protocols for synthesizing Dtb-Mpica, and how do variations in reaction conditions impact yield and purity?

Methodological Answer: Synthesis protocols should be designed using controlled experiments with variables such as temperature, solvent polarity, and catalyst concentration systematically altered. Yield and purity can be quantified via HPLC or NMR spectroscopy. Triplicate trials are recommended to ensure reproducibility, and statistical tools like ANOVA should be used to assess significance .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer: Combine multiple techniques (e.g., FT-IR for functional groups, X-ray crystallography for 3D structure, and mass spectrometry for molecular weight). Cross-validate results against reference databases and published spectra. Discrepancies require recalibration or alternative methods like Raman spectroscopy .

Q. What criteria should guide the selection of computational models for predicting this compound’s physicochemical properties?

Methodological Answer: Use density functional theory (DFT) for electronic properties and molecular dynamics simulations for solubility/stability. Validate models against experimental data, and prioritize peer-reviewed software (e.g., Gaussian, VASP). Sensitivity analyses should assess model robustness .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s bioactivity across different experimental models?

Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., cell lines, dosage regimes). Use meta-analysis to quantify effect sizes and heterogeneity. Follow the PRISMA framework for transparency, and apply Bradford Hill criteria to evaluate causality .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in complex biological systems?

Methodological Answer: Employ multi-omics approaches (transcriptomics, proteomics) with knockout/knock-in models to isolate pathways. Use factorial designs to test interactions between variables. Ensure ethical compliance via IACUC or IRB approvals, and integrate negative controls to minimize bias .

Q. How can researchers reconcile inconsistencies between in silico predictions and empirical data for this compound’s pharmacokinetic parameters?

Methodological Answer: Re-evaluate model assumptions (e.g., partition coefficients, protein binding rates) using Bayesian inference. Validate with in vitro assays (e.g., Caco-2 permeability) and in vivo pharmacokinetic studies. Iterative refinement of models is critical .

Q. What strategies mitigate bias when analyzing this compound’s efficacy in heterogeneous sample populations?

Methodological Answer: Stratify samples by covariates (e.g., age, genetic markers) and use propensity score matching. Apply blinding during data collection/analysis. Use mixed-effects models to account for random variations, and report confidence intervals to quantify uncertainty .

Methodological Frameworks and Tools

- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Data Management : Develop a Data Management Plan (DMP) addressing FAIR principles (Findable, Accessible, Interoperable, Reusable). Include protocols for anonymization, storage, and sharing via repositories like Zenodo .

- Ethical Compliance : Adhere to GDPR for personal data and obtain ethics committee approvals. Conduct Data Privacy Impact Assessments (DPIAs) for studies involving human subjects .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.